REACTION_CXSMILES
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[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9](N1C=CN=C1)(N1C=CN=C1)=[O:10]>O1CCCC1>[O:8]1[C:7]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[NH:1][C:9]1=[O:10]
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Name
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|
Quantity
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5.5 g
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Type
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reactant
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Smiles
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NC1=NC=CC=C1O
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Name
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|
Quantity
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12.15 g
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Type
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reactant
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Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is heated
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Type
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TEMPERATURE
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Details
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to reflux for 5 hours (under argon)
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Duration
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5 h
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Type
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CUSTOM
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Details
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The THF is then evaporated off
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Type
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CUSTOM
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Details
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precipitates at a pH in the region of 5 (by adding 2 N hydrochloric acid solution)
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Type
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FILTRATION
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Details
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The product is filtered off
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Type
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CUSTOM
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Details
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stored in a desiccator
|
Name
|
|
Type
|
|
Smiles
|
O1C(NC2=NC=CC=C21)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |